molecular formula C13H17NO3S B12585415 1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one CAS No. 648895-52-7

1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one

Cat. No.: B12585415
CAS No.: 648895-52-7
M. Wt: 267.35 g/mol
InChI Key: KJGDFUDBZYEFFC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone hydrochloride with benzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Biological Activity

1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one is a piperidine derivative notable for its structural complexity, which includes a benzenesulfonyl group and a ketone functional group. This compound has garnered attention due to its diverse biological activities, particularly in modulating immune responses and potential therapeutic applications in various diseases.

Chemical Structure and Properties

The compound's structure allows it to engage in multiple chemical reactions, including nucleophilic additions and electrophilic substitutions. The presence of both nitrogen and carbonyl functionalities enhances its reactivity, making it suitable for various biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Modulation of Chemokine Receptors : It has been identified as a potential modulator of chemokine receptors, particularly CCR5, which plays a crucial role in immune responses and inflammation .
  • Antibacterial Properties : Similar compounds have shown promise as antibacterial agents, indicating potential applications in treating infections .
  • Neurological Effects : The compound may interact with neurotransmitter systems, suggesting applications in treating neurological disorders .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity based on substituent positions:

Compound NameStructural FeaturesUnique Aspects
1-(Phenylsulfonyl)piperidin-4-oneSulfonamide group at position onePotential anti-bacterial properties
4-(Benzenesulfonyl)piperidineSulfonamide group at position fourDifferent position alters reactivity
1-[2-(Methylsulfonyl)ethyl]piperidin-4-oneMethylsulfonyl instead of benzenesulfonylMay exhibit different biological activities
1-(Naphthalenesulfonyl)piperidin-4-oneNaphthalene sulfonamideIncreased lipophilicity; potential for CNS activity

This table highlights how structural modifications can influence the biological activity of piperidine derivatives.

Case Studies

Several studies have evaluated the biological activity of piperidine derivatives similar to this compound:

  • Antimicrobial Activity : A study demonstrated that piperidine derivatives exhibited significant antibacterial effects against various pathogens. The presence of the sulfonamide moiety was linked to enhanced antibacterial properties .
  • Enzyme Inhibition : Research has shown that some piperidine derivatives act as inhibitors for enzymes like acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
  • Anti-inflammatory Effects : Other studies have indicated that these compounds can reduce inflammation markers, which could be beneficial in managing inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest:

  • Interaction with Receptors : The compound may bind to chemokine receptors, influencing cellular signaling pathways involved in immune responses.
  • Enzyme Modulation : Its ability to inhibit key enzymes could contribute to its therapeutic effects in bacterial infections and neurodegenerative conditions.

Properties

CAS No.

648895-52-7

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

1-[2-(benzenesulfonyl)ethyl]piperidin-4-one

InChI

InChI=1S/C13H17NO3S/c15-12-6-8-14(9-7-12)10-11-18(16,17)13-4-2-1-3-5-13/h1-5H,6-11H2

InChI Key

KJGDFUDBZYEFFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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